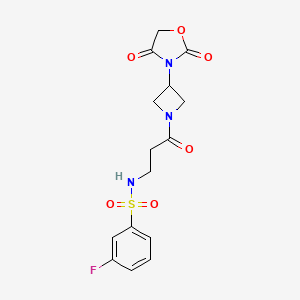

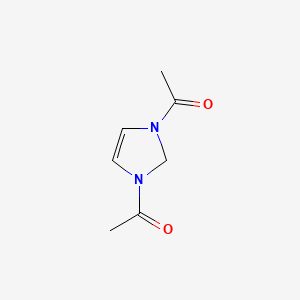

1-(3-acetyl-2H-imidazol-1-yl)ethanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .

Synthesis Analysis

Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc .Molecular Structure Analysis

The molecular structure of imidazole compounds can vary greatly depending on the specific compound. For example, the compound “1,1’-(1H-Imidazole-1,3(2H)-diyl)diethanone” has a molecular formula of C7H10N2O2 .Chemical Reactions Analysis

The chemical reactions of imidazole compounds can also vary greatly depending on the specific compound and the conditions under which the reaction takes place .Physical and Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Scientific Research Applications

Psychiatry and Neurological Disorders

Research has explored the therapeutic potential of compounds like N-acetylcysteine (NAC) in psychiatry, highlighting its utility in treating psychiatric disorders by modulating glutamatergic, neurotropic, and inflammatory pathways. This includes applications in addiction, compulsive and grooming disorders, schizophrenia, and bipolar disorder (Dean, Giorlando, & Berk, 2011).

Materials Science

Zeolite imidazolate frameworks (ZIFs), which include imidazole linkers, are highlighted for their application in creating one-dimensional fibrous materials through electrospinning. These materials are noted for their unique physicochemical properties and potential in various applications due to their fascinating features (Sankar, Karthick, Sangeetha, Karmakar, & Kundu, 2019).

Pharmacology

Imidazole-containing dipeptides have been reviewed for their roles as pharmacological chaperones in maintaining skin homeostasis and treating eye diseases. Their therapeutic potential extends to age-related cataracts, glaucoma, and age-related macular degeneration, showcasing the broad applicability of imidazole derivatives in drug development and therapy (Babizhayev, 2011).

Environmental Science

The role of redox mediators, including imidazole derivatives, in enhancing the degradation efficiency of recalcitrant compounds in wastewater treatment has been emphasized. These mediators significantly increase the substrate range and degradation efficiency, highlighting their importance in environmental remediation efforts (Husain & Husain, 2007).

Corrosion Inhibition

Imidazoline and its derivatives, closely related to imidazole compounds, have been extensively used as effective corrosion inhibitors. Their chemical structure enables strong adsorption onto metal surfaces, providing a low-cost, environmentally friendly solution to corrosion, particularly in the petroleum industry (Sriplai & Sombatmankhong, 2023).

Mechanism of Action

Target of Action

Imidazole-containing compounds have a broad range of targets due to their versatile chemical structure. They are known to interact with various enzymes and receptors, including those involved in bacterial and fungal growth, inflammation, and tumor growth .

Mode of Action

The mode of action of imidazole-containing compounds can vary greatly depending on the specific compound and its targets. Some may inhibit enzyme activity, while others may bind to receptors and modulate their signaling .

Biochemical Pathways

Imidazole-containing compounds can affect a variety of biochemical pathways. For example, some have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Others have antitumor effects by interfering with cell proliferation and inducing apoptosis .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of imidazole-containing compounds can vary widely. Many are well absorbed and distributed throughout the body. They can be metabolized by the liver and excreted in the urine .

Result of Action

The molecular and cellular effects of imidazole-containing compounds can include reduced inflammation, slowed tumor growth, and eradication of bacterial or fungal infections .

Action Environment

The action, efficacy, and stability of imidazole-containing compounds can be influenced by various environmental factors, including pH, temperature, and the presence of other substances .

Safety and Hazards

Future Directions

Properties

IUPAC Name |

1-(3-acetyl-2H-imidazol-1-yl)ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O2/c1-6(10)8-3-4-9(5-8)7(2)11/h3-4H,5H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNGLGDQSOCSILT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CN(C=C1)C(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(cyanomethyl)-2-[(2,5-dimethylphenyl)(propan-2-yl)amino]acetamide](/img/structure/B2578609.png)

![N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide](/img/structure/B2578610.png)

![6-Benzyl-3-(3-chloro-4-methylphenyl)triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2578611.png)

![N-(4-methoxyphenyl)-2-{[6-(3-methylbenzyl)-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl]thio}acetamide](/img/structure/B2578612.png)

![Spiro[bicyclo[3.2.1]octane-3,5'-imidazolidine]-2',4'-dione](/img/structure/B2578617.png)

![N-(2-(3-((2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-3,5-dimethylbenzamide](/img/structure/B2578623.png)

![N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-3-nitrobenzamide](/img/structure/B2578624.png)

![Carbanide;cyclopentene;diphenyl-[2-[(4R)-4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl]cyclopent-2-en-1-yl]phosphane;iron(2+)](/img/no-structure.png)